4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a methoxyphenyl acetate moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Coupling with Methoxyphenyl Acetate: The final step involves coupling the triazole derivative with methoxyphenyl acetate under suitable reaction conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands .
Chemical Reactions Analysis
4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The ester bond in the methoxyphenyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts .
Scientific Research Applications
4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The compound’s ability to undergo various chemical reactions also contributes to its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate can be compared with other similar compounds, such as:
4-tert-butylphenyl acetate: Lacks the triazole and sulfanyl groups, resulting in different chemical reactivity and biological activity.
4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate: Contains an additional methoxy group, which may alter its chemical properties and biological activities.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A different scaffold with distinct chemical and biological properties .
Properties
IUPAC Name |
[4-[(E)-[3-(4-tert-butylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14(27)29-18-11-6-15(12-19(18)28-5)13-23-26-20(24-25-21(26)30)16-7-9-17(10-8-16)22(2,3)4/h6-13H,1-5H3,(H,25,30)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYMKWZEODSPP-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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